molecular formula C24H42O21 B12310059 3a,4b,3a-Galactotetraose

3a,4b,3a-Galactotetraose

Cat. No.: B12310059
M. Wt: 666.6 g/mol
InChI Key: HEAHRYDVILRNFD-UHFFFAOYSA-N
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Description

3a,4b,3a-Galactotetraose is a carbohydrate compound with the molecular formula C24H42O21. It is a type of oligosaccharide consisting of four galactose units linked together.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,4b,3a-Galactotetraose typically involves enzymatic methods using β-galactosidase. The enzyme facilitates the transgalactosylation reaction, where galactose units are transferred to form the oligosaccharide. The reaction conditions often include a controlled temperature, pH, and substrate concentration to optimize yield and selectivity .

Industrial Production Methods: Industrial production of this compound can be achieved using immobilized enzyme systems in continuous stirred tank reactors (CSTR). This method allows for better control of the reaction and facilitates product recovery and enzyme reuse. The operational variables such as inlet concentrations of sugar substrates, temperature, feed substrate molar ratio, enzyme loading, and feed flow rate are carefully optimized to maximize yield .

Chemical Reactions Analysis

Types of Reactions: 3a,4b,3a-Galactotetraose undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen, leading to the formation of alcohols.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield galactonic acid, while reduction may produce galactitol .

Scientific Research Applications

3a,4b,3a-Galactotetraose has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3a,4b,3a-Galactotetraose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidase enzymes, which catalyze the hydrolysis of glycosidic bonds. This interaction can modulate various biological pathways, including those involved in digestion and metabolism .

Comparison with Similar Compounds

    Lactulose: A disaccharide used in the treatment of constipation and hepatic encephalopathy.

    Galactobiose: A disaccharide consisting of two galactose units.

    Galactotriose: An oligosaccharide consisting of three galactose units.

Uniqueness: 3a,4b,3a-Galactotetraose is unique due to its specific arrangement of four galactose units, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)12(32)14(34)22(40-5)45-20-11(31)7(3-27)41-24(17(20)37)43-18-8(4-28)42-23(15(35)13(18)33)44-19-10(30)6(2-26)39-21(38)16(19)36/h5-38H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHRYDVILRNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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